molecular formula C10H12N2O2S B8194762 Phenyl methyl(methylcarbamothioyl)carbamate

Phenyl methyl(methylcarbamothioyl)carbamate

Cat. No.: B8194762
M. Wt: 224.28 g/mol
InChI Key: ZECSRWRLENECCS-UHFFFAOYSA-N
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Description

Phenyl methyl(methylcarbamothioyl)carbamate (CAS 1562489-90-0) is a high-purity chemical compound supplied with a minimum purity of 98% . With the molecular formula C10H12N2O2S and a molecular weight of 224.28 g/mol, this specialty carbamate serves as a critical intermediate in advanced research and development . It is professionally applied in chemical synthesis, including coupling reactions, and is particularly valuable for creating functional materials and potential pharmaceutical active ingredients . Research into novel carbamate derivatives based on similar structural motifs has demonstrated significant potential as acetylcholinesterase (AChE) inhibitors . These inhibitors are designed to interact with both the catalytic site and the peripheral aromatic residues of the AChE enzyme, a mechanism that is explored for developing insecticidal agents . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. A batch-specific Certificate of Analysis (COA) is provided to ensure traceability and compliance with quality standards for the global research community .

Properties

IUPAC Name

phenyl N-methyl-N-(methylcarbamothioyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-11-9(15)12(2)10(13)14-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECSRWRLENECCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N(C)C(=O)OC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl N-methyl-N-(methylcarbamothioyl)carbamate can be synthesized through various methods. One common approach involves the reaction of phenyl isocyanate with N-methyl-N-(methylcarbamothioyl)amine under controlled conditions. The reaction typically occurs in the presence of a catalyst, such as a metal salt or an organic base, to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of Phenyl methyl(methylcarbamothioyl)carbamate often involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenyl N-methyl-N-(methylcarbamothioyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted carbamates. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals .

Scientific Research Applications

Phenyl N-methyl-N-(methylcarbamothioyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl methyl(methylcarbamothioyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The thiocarbamate group in Phenyl methyl(methylcarbamothioyl)carbamate distinguishes it from oxygen-based carbamates. Key structural analogs include:

Compound Name Key Functional Groups Molecular Formula Molecular Weight
This compound Phenyl, methylcarbamothioyl (S) Not reported Not reported
Methyl (3-hydroxyphenyl)-carbamate Phenyl, hydroxyl, carbamate (O) C₈H₉NO₃ 167.16
Fentanyl Methyl Carbamate Piperidine, phenyl, carbamate (O) C₂₁H₂₆N₂O₂ 338.4
Benomyl Benzimidazole, butylamino, carbamate C₁₄H₁₈N₄O₃ 290.32
Albendazole Benzimidazole, propylthio, carbamate C₁₂H₁₅N₃O₂S 265.33

Key Observations :

  • Thiocarbamate vs.
  • Substituent Effects: Benzimidazole-containing carbamates (e.g., benomyl, albendazole) exhibit antifungal or antiparasitic activity due to their ability to disrupt microtubule assembly .

Physical and Spectral Properties

Limited data on the target compound necessitates comparisons with structurally related carbamates:

Compound Name Melting Point (°C) NMR/HRMS Data Key Applications
Phenyl 4-nitrophenylcarbamate Not reported Hydrogen-bonded crystal structure Crystal engineering
Fentanyl Methyl Carbamate Not reported Purity ≥98% (HPLC) Opioid research standard
Albendazole 208–210 NMR-confirmed structure Anthelmintic drug

Research Findings :

  • Synthesis: Catalyst-free aqueous ethanol-mediated synthesis methods () could be applicable for phenyl carbamate derivatives, though thiocarbamates may require sulfur-specific reagents .
  • Stability : Carbamates like Fentanyl Methyl Carbamate exhibit long-term stability (≥5 years at -20°C), suggesting similar storage conditions for thiocarbamates .

Thiocarbamate-Specific Insights :

  • Thiocarbamates are less common in pharmaceuticals but are explored in agrochemicals for enhanced pest resistance profiles .

Biological Activity

Phenyl methyl(methylcarbamothioyl)carbamate, also known as PMC, is a compound that has garnered attention for its biological activity, particularly in the context of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the chemical formula C8H10N2O2SC_8H_{10}N_2O_2S and features a carbamate functional group. Its structure includes a phenyl ring attached to a methyl carbamate moiety, which is significant for its biological activity. The compound's unique structure allows it to interact with various biological targets, influencing cellular processes.

The biological activity of PMC can be attributed to its interaction with specific enzymes and proteins within the body. Notably, it has been studied for its inhibitory effects on matrix metalloproteinases (MMPs), particularly MMP-2. MMPs are crucial in extracellular matrix remodeling and have been implicated in various pathological conditions, including cancer metastasis.

Inhibition of MMPs

Research indicates that PMC derivatives exhibit selective inhibition of MMP-2 while sparing other MMPs like MMP-9 and MMP-14. This selectivity is essential for therapeutic applications where targeting MMP-2 is desired without affecting other metalloproteinases that may have different physiological roles .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have revealed critical insights into how modifications to the PMC structure can enhance or diminish its biological activity. For example:

CompoundStructure ModificationInhibition Constant (IC50)Selectivity
5bO-phenyl carbamateNanomolarHigh
6bUrea derivativeNanomolarModerate
7aN-phenyl carbamateMicromolarLow

These findings suggest that specific substitutions at the para-position of the phenyl ring significantly influence the potency and selectivity against MMP-2 .

Study on PMC Derivatives

A study conducted on various PMC derivatives demonstrated their potential in treating diseases associated with abnormal MMP activity. The derivatives were evaluated for their pharmacokinetic properties and ability to cross the blood-brain barrier (BBB). Notably, compound 5b was found to be metabolized into a more potent gelatinase inhibitor, indicating its therapeutic potential in brain metastasis treatment .

Toxicological Assessment

In addition to therapeutic applications, the toxicological profile of PMC has been investigated due to its formation from toxic intermediates like methyl isocyanate (MIC). A method was developed for detecting phenyl methyl carbamate adducts in hemoglobin from MIC-exposed rats, showcasing its relevance in biomonitoring occupational exposure to hazardous chemicals .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for phenyl carbamate derivatives, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves carbamate coupling reactions. For example, catalytic decomposition of methyl N-phenyl carbamate (MPC) using Bi₂O₃ catalysts under optimized conditions (723 K, air atmosphere) achieves high yields (~78.5% phenyl isocyanate) by tuning catalyst/MPC mass ratios (0.05) and solvent ratios (e.g., ODCB/MPC = 15:1) . Alternative routes include nucleophilic substitution or condensation reactions with methyl carbamate intermediates, as seen in felbamate synthesis via 2-phenyl-1,3-propanediol and methyl carbamate .

Q. What analytical techniques are recommended for characterizing carbamate compounds?

  • Methodology : Use a combination of:

  • XRD : To determine crystallinity and phase composition of catalysts (e.g., Bi₂O₃) .
  • FTIR : To identify carbamate C=O and N-H stretching vibrations (~1700 cm⁻¹ and ~3300 cm⁻¹) .
  • TEM : For catalyst morphology analysis .
  • NMR : For structural elucidation (e.g., ¹H NMR for intermediate identification) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for carbamate decomposition reactions?

  • Methodology : Discrepancies often arise from differences in catalyst preparation. For example, Bi₂O₃ catalysts synthesized via direct calcination of bismuth nitrate trihydrate at 723 K show superior activity compared to mechanically processed alternatives due to enhanced surface area and Bi(III)/Bi(IV) redox activity. Validate catalytic performance using standardized protocols (e.g., fixed MPC/catalyst ratios) and corroborate with XPS to track oxidation states .

Q. What strategies minimize by-products during carbamate synthesis?

  • Methodology :

  • Solvent Selection : High-boiling solvents like ODCB reduce side reactions by maintaining uniform reaction temperatures .
  • Catalyst Optimization : Bi₂O₃ reduces decomposition of intermediates by stabilizing reactive species .
  • Stepwise Purification : Use column chromatography or recrystallization to isolate intermediates, as demonstrated in enantioselective efavirenz synthesis .

Q. How does the electronic structure of catalysts influence carbamate reactivity?

  • Methodology : Bi₂O₃’s redox-active Bi(III)/Bi(IV) sites facilitate electron transfer during MPC decomposition, enhancing phenyl isocyanate yield. Investigate using XPS to correlate oxidation states with activity and DFT calculations to model transition states .

Q. What challenges arise in interpreting XRD/XPS data for carbamate-intermediate catalysts?

  • Methodology : Overlapping XRD peaks from mixed Bi₂O₃ phases (e.g., α- and β-Bi₂O₃) can obscure structural insights. Use Rietveld refinement for phase quantification. For XPS, address surface contamination by pre-treating samples with argon sputtering and calibrating binding energies against reference standards .

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